molecular formula C4H5BrN2O2S2 B8605931 (5-Bromothiazol-2-yl)methanesulfonamide

(5-Bromothiazol-2-yl)methanesulfonamide

Cat. No.: B8605931
M. Wt: 257.1 g/mol
InChI Key: YHNWOIJUDGQPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromothiazol-2-yl)methanesulfonamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiazol-2-yl)methanesulfonamide typically involves the bromination of a thiazole precursor followed by the introduction of a methanesulfonamide group. One common method involves the reaction of 5-bromo-2-aminothiazole with methanesulfonyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring.

Scientific Research Applications

(5-Bromothiazol-2-yl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.

    Materials Science: It can be incorporated into polymers and other materials to modify their properties.

Mechanism of Action

The mechanism of action of (5-Bromothiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-aminothiazole: A precursor in the synthesis of (5-Bromothiazol-2-yl)methanesulfonamide.

    Methanesulfonamide: Another sulfonamide compound with different applications.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methanesulfonamide group, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C4H5BrN2O2S2

Molecular Weight

257.1 g/mol

IUPAC Name

(5-bromo-1,3-thiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C4H5BrN2O2S2/c5-3-1-7-4(10-3)2-11(6,8)9/h1H,2H2,(H2,6,8,9)

InChI Key

YHNWOIJUDGQPDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CS(=O)(=O)N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of Step 3 (1.244 g, 3.79 mmol) was taken up in THF (50 mL) at room temperature, and NaOMe (25% in MeOH, 0.819 g, 3.79 mmol) was added. After 30 min at room temperature, the suspension was evaporated to dryness, providing a yellow solid. The solid was taken up in water (25 mL), and a solution of NaOAc (1.710 g, 20.85 mmol) and hydroxylamine-O-sulfonic acid (2.143 g, 18.95 mmol) in water (12.5 mL) was added while cooling the reaction (0° C.). The reaction was vigorously stirred at room temperature overnight. The reaction was extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated. Flash chromatography (dry load, 10-100% EtOAc/hexanes) afforded 1-(5-bromo-1,3-thiazol-2-yl)methanesulfonamide (470 mg, 48%) as a colorless solid. MS ESI: [M+H]+ m/z 256.9/258.9.
Quantity
1.244 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0.819 g
Type
reactant
Reaction Step Two
Name
Quantity
1.71 g
Type
reactant
Reaction Step Three
Quantity
2.143 g
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.